REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])[C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[CH3:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>C1(C)C=CC=CC=1>[CH3:17][N:18]1[CH2:23][CH2:22][N:21]([C:2]2[CH:9]=[C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[CH3:16])[C:5]([C:6]#[N:7])=[CH:4][N:3]=2)[CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
112 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for further 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to 50° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
5 ml toluene were added to the obtained residue at a temperature of 20-25° C.
|
Type
|
WASH
|
Details
|
The organic phase was washed with 5 ml water
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |